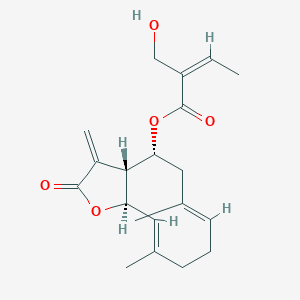

Eupaglehnin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3/b12-9+,13-8+,15-5-/t16-,17-,18+/m1/s1 |

InChI Key |

LQAWDKQOLJURMN-DUROQTLYSA-N |

Isomeric SMILES |

C/C=C(/CO)\C(=O)O[C@@H]1C/C(=C/CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C |

Canonical SMILES |

CC=C(CO)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Eupaglehnin C: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupaglehnin C is a naturally occurring germacrane-type sesquiterpenoid, a class of organic compounds with a characteristic ten-membered ring system that has garnered significant interest in the scientific community due to its diverse biological activities. Isolated from Eupatorium glehni, a plant belonging to the Asteraceae family, this compound is part of a larger family of related sesquiterpenoids. This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting the available spectroscopic data and outlining the general experimental protocols employed for the isolation and characterization of this class of compounds.

While the primary literature has established the structure of this compound, the complete raw spectroscopic data is not fully available in the public domain. This guide, therefore, synthesizes the confirmed information and complements it with established methodologies for the structural analysis of germacrane sesquiterpenoids.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₅ | [1][2] |

| Molecular Weight | 346.42 g/mol | [2] |

| CAS Number | 476630-49-6 | [2] |

| Optical Rotation | [α]D²⁰ -148.0° (c 0.20, CHCl₃) | [3] |

Spectroscopic Data

The structure of this compound was determined primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete assigned ¹H and ¹³C NMR data for this compound are not publicly available in detail. However, the primary literature notes that the ¹H-NMR spectrum of this compound is very similar to that of its analogues, Eupaglehnin A and B.[3] The structural elucidation relied on a combination of 1D and 2D NMR experiments, such as COSY, HMQC, and HMBC, which are standard techniques for determining the connectivity and stereochemistry of complex natural products.

Based on the known structure of this compound and typical chemical shifts for germacrane-type sesquiterpenoids, the following is a representative, albeit not experimentally verified, summary of the expected NMR data.

Table 1: Postulated ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| Data not publicly available |

Table 2: Postulated ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| ... | ... |

| Data not publicly available |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of this compound as C₂₀H₂₆O₅.[3] The detailed fragmentation pattern, which is crucial for structural confirmation, has not been published. A typical mass spectrometry analysis for a compound like this compound would involve techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to generate the molecular ion and its fragments.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |

| CI-HR-MS | Positive | 347.1807 | C₂₀H₂₇O₅ |

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not available. However, based on its functional groups (hydroxyl, ester, lactone, and alkene), the IR spectrum would be expected to show characteristic absorption bands.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C=O (ester) | 1750-1735 (strong) |

| C=O (γ-lactone) | 1780-1760 (strong) |

| C=C (alkene) | 1680-1640 (weak to medium) |

| C-O (ester, alcohol) | 1300-1000 (strong) |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not explicitly published. However, a general procedure for the isolation of germacranolides from Eupatorium species can be outlined as follows.

General Isolation Procedure

-

Extraction: The air-dried and powdered aerial parts of Eupatorium glehni are extracted with a suitable solvent, typically methanol (MeOH), at room temperature. The extraction is usually repeated multiple times to ensure exhaustive recovery of the compounds.

-

Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure and then partitioned between an immiscible solvent system, such as ethyl acetate (EtOAc) and water, to separate compounds based on their polarity.

-

Chromatographic Separation: The EtOAc-soluble fraction, which is expected to contain the sesquiterpenoids, is subjected to a series of chromatographic techniques for further purification.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity, for instance, a mixture of n-hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column, eluting with a solvent like methanol, to separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) or normal-phase column with an appropriate solvent system.

-

Structure Elucidation Workflow

The structural elucidation of a novel natural product like this compound follows a logical workflow that integrates various spectroscopic and analytical techniques.

Signaling Pathways and Biological Activity

Information regarding the specific signaling pathways modulated by this compound is not yet available in the scientific literature. However, many germacrane-type sesquiterpenoids have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. Further research is required to elucidate the bioactivity and mechanism of action of this compound.

Conclusion

This compound represents one of the many structurally diverse sesquiterpenoids isolated from the Eupatorium genus. Its structure has been established through a combination of spectroscopic methods, which are the cornerstone of modern natural product chemistry. While the complete, detailed spectroscopic dataset is not fully accessible, the available information provides a solid foundation for its identification. This technical guide serves as a valuable resource for researchers in the field of natural products and drug discovery, summarizing the current knowledge on this compound and outlining the standard methodologies for the investigation of such compounds. Further studies are warranted to fully characterize its spectroscopic properties and to explore its potential biological activities.

References

The Biosynthesis of Eupaglehnin C: A Putative Pathway in Asteraceae

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Eupaglehnin C, a guaianolide sesquiterpene lactone found in the Asteraceae family, exhibits promising biological activities, drawing significant interest from the scientific and pharmaceutical communities. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling structural modifications to enhance its therapeutic potential. This technical guide delineates a putative biosynthetic pathway for this compound, constructed from established enzymatic reactions in sesquiterpenoid metabolism within the Asteraceae. While the complete pathway for this compound has not been fully elucidated, this document provides a comprehensive overview of the likely enzymatic steps, key intermediates, and enzyme classes involved. Detailed experimental protocols for the characterization of such pathways and quantitative analysis of its intermediates and final product are also presented. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound and other complex guaianolides.

Introduction

The Asteraceae family is a rich source of structurally diverse secondary metabolites, among which sesquiterpene lactones (STLs) are a prominent class renowned for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is a guaianolide STL characterized by a C-2 hydroxylation, a C-9 hydroxylation, and a specific C-4 ester moiety. The biosynthesis of such complex STLs involves a series of cyclization and oxidation reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs), followed by tailoring reactions mediated by enzymes like acyltransferases.

This guide proposes a putative biosynthetic pathway for this compound, commencing from the universal sesquiterpene precursor, farnesyl diphosphate (FPP).

The Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Formation of the Guaianolide Scaffold: The initial steps involve the cyclization of FPP to form the characteristic germacranolide precursor, which is then converted to the guaianolide skeleton.

-

Hydroxylation Events: A series of stereospecific hydroxylations on the guaianolide scaffold are necessary to produce the immediate precursor to this compound.

-

Acylation: The final step is the esterification of the hydroxyl group at C-4 with a specific acyl-CoA.

Stage 1: Formation of the Guaianolide Scaffold

The formation of the guaianolide scaffold is initiated from FPP and proceeds through the following key intermediates:

-

Farnesyl Diphosphate (FPP): The common precursor for all sesquiterpenoids.

-

(+)-Germacrene A: Formed from the cyclization of FPP, catalyzed by Germacrene A Synthase (GAS) .

-

Germacrene A Acid: Produced by the oxidation of (+)-Germacrene A, a reaction catalyzed by a CYP enzyme, Germacrene A Oxidase (GAO) .

-

Costunolide: A key germacranolide intermediate formed via the 6α-hydroxylation of germacrene A acid by Costunolide Synthase (COS) , another CYP enzyme, followed by spontaneous lactonization.[1]

-

Kauniolide: The first dedicated guaianolide precursor, formed from costunolide through a complex rearrangement catalyzed by Kauniolide Synthase (KLS) , a CYP of the CYP71BL subfamily.[1]

Stage 2: Hydroxylation of the Guaianolide Scaffold

Following the formation of kauniolide, a series of hydroxylation reactions are proposed to occur to generate the polyhydroxylated guaianolide core of this compound. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases.

-

Kauniolide is sequentially hydroxylated at positions C-2, and C-9. While the specific enzymes are unknown, they are predicted to be guaianolide hydroxylases belonging to the CYP71 clan. The order of these hydroxylations is yet to be determined.

Stage 3: Acylation of the Dihydroxy-guaianolide Intermediate

The final step in the proposed biosynthesis of this compound is the acylation of the C-4 hydroxyl group.

-

The dihydroxy-guaianolide precursor is esterified with a specific acyl-CoA, likely 2-methylbutanoyl-CoA or a related activated acid, by a sesquiterpenoid acyltransferase .

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the this compound biosynthetic pathway. However, data from related sesquiterpenoid lactone pathways in Asteraceae can provide valuable benchmarks for future studies.

Table 1: Representative Kinetic Parameters of Sesquiterpenoid Biosynthetic Enzymes

| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | Source Organism |

| Germacrene A Synthase (GAS) | FPP | (+)-Germacrene A | 5.2 ± 0.8 | 0.034 ± 0.002 | Cichorium intybus |

| Germacrene A Oxidase (GAO) | (+)-Germacrene A | Germacrene A Acid | 12.5 ± 2.1 | 0.15 ± 0.01 | Helianthus annuus |

| Costunolide Synthase (COS) | Germacrene A Acid | Costunolide | 25.3 ± 4.5 | 0.09 ± 0.01 | Lactuca sativa |

| Kauniolide Synthase (KLS) | Costunolide | Kauniolide | 38.7 ± 6.2 | 0.04 ± 0.005 | Tanacetum parthenium |

Note: The data presented are compiled from various studies and are intended for comparative purposes only.

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

-

Transcriptome Analysis: Compare the transcriptomes of this compound-producing and non-producing tissues or species of Asteraceae to identify differentially expressed genes, particularly those encoding terpene synthases, CYPs, and acyltransferases.

-

Homology-Based Cloning: Use the amino acid sequences of known sesquiterpenoid biosynthetic enzymes to search for homologous genes in the transcriptome or genome of the this compound-producing plant.

Heterologous Expression and Enzyme Assays

A common workflow for characterizing candidate enzymes is as follows:

Protocol 4.2.1: Heterologous Expression in Saccharomyces cerevisiae

-

Vector Construction: Amplify the full-length cDNA of the candidate gene and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.

-

Protein Expression: Grow the transformed yeast in selective medium to an OD600 of 0.6-0.8. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 24-48 hours at 20-30°C.

-

Microsome Isolation (for CYPs): Harvest the yeast cells by centrifugation. Resuspend the pellet in a lysis buffer and disrupt the cells using glass beads. Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. Resuspend the microsomal pellet in a storage buffer.

Protocol 4.2.2: In Vitro Cytochrome P450 Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, the putative substrate (e.g., kauniolide), an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS or GC-MS analysis to identify the hydroxylated products.

Quantitative Analysis of Sesquiterpene Lactones by HPLC

Protocol 4.3.1: Sample Preparation

-

Extraction: Grind freeze-dried plant material to a fine powder. Extract a known amount of powder with a suitable solvent (e.g., methanol or ethanol) using sonication or shaking.

-

Purification: Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

-

Concentration: Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.

Protocol 4.3.2: HPLC Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 210-220 nm.

-

-

Quantification: Prepare a calibration curve using a purified standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented in this guide provides a solid framework for future research. The immediate goals should be the identification and characterization of the specific hydroxylases and acyltransferase involved in the later stages of its biosynthesis. The successful elucidation of the complete pathway will not only provide fundamental insights into the metabolic diversity of the Asteraceae family but also pave the way for the biotechnological production of this compound and its derivatives through metabolic engineering in microbial or plant hosts. This could lead to a sustainable supply of this valuable compound for further pharmacological investigation and development.

References

Mechanism of Action of Eupafolin in Cancer Cells: An In-depth Technical Guide

Disclaimer: Initial searches for "Eupaglehnin C" did not yield specific results in peer-reviewed scientific literature. However, a significant body of research exists for a structurally similar flavonoid, Eupafolin . This guide provides a comprehensive overview of the mechanism of action of Eupafolin in cancer cells, assuming it to be the compound of interest.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular mechanisms by which Eupafolin exerts its anti-cancer effects. The information is compiled from various in-vitro studies on different cancer cell lines.

Core Anti-Cancer Activities of Eupafolin

Eupafolin, a naturally occurring flavonoid, has demonstrated significant anti-tumor activities across various cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of cell migration and invasion.

Inhibition of Cancer Cell Proliferation

Eupafolin has been shown to inhibit the growth of cancer cells in a dose- and time-dependent manner. This inhibitory effect has been observed in breast cancer cell lines (MDA-MB-231 and MCF-7) and murine breast cancer cells (EO771).[1][2] The anti-proliferative activity is a cornerstone of its potential as a therapeutic agent.

Induction of Apoptosis

A key aspect of Eupafolin's anti-cancer effect is its ability to induce apoptosis. Treatment with Eupafolin leads to an increased rate of apoptosis in breast cancer cells.[2] This is achieved through the modulation of key proteins involved in the apoptotic cascade. Specifically, Eupafolin upregulates the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][2]

Cell Cycle Arrest

Eupafolin has been observed to cause cell cycle arrest, specifically in the S phase, in breast cancer cells.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Inhibition of Migration and Invasion

The metastatic potential of cancer cells is a major factor in cancer-related mortality. Eupafolin has been shown to significantly reduce the migration and invasion capabilities of breast cancer cells.[1][2] This suggests that Eupafolin may play a role in preventing the spread of cancer to other parts of the body.

Quantitative Data on Eupafolin's Efficacy

The following tables summarize the quantitative data from various studies on the effects of Eupafolin on cancer cells.

Table 1: Inhibition of Cell Viability by Eupafolin

| Cell Line | Concentration | Time (h) | % Inhibition | Citation |

| MDA-MB-231 | Varies | 24, 48, 72 | Dose-dependent | [1] |

| MCF-7 | Varies | 24, 48, 72 | Dose-dependent | [1] |

| EO771 | Varies | Not specified | Dose-dependent | [2] |

Table 2: Induction of Apoptosis by Eupafolin

| Cell Line | Concentration | Apoptosis Rate Increase | Citation |

| EO771 | 100 µM | 18% | [2] |

Table 3: Modulation of Apoptosis-Related Proteins by Eupafolin

| Cell Line | Protein | Effect | Citation |

| Breast Cancer Cells | Bcl-2 | Decreased | [1] |

| Breast Cancer Cells | Bax | Increased | [1] |

| Breast Cancer Cells | Cleaved Caspase-3 | Increased | [1] |

| EO771 | Bcl-2 | Decreased | [2] |

| EO771 | Bax | Increased | [2] |

| EO771 | Cleaved Caspase-3 | Increased | [2] |

Signaling Pathways Modulated by Eupafolin

Eupafolin exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] In many cancers, this pathway is hyperactivated. Eupafolin has been shown to inhibit the PI3K/Akt/mTOR pathway, which contributes to its anti-proliferative and pro-apoptotic effects in breast cancer cells.[2]

References

- 1. Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the biological activities, quantitative data, and specific signaling pathways of Eupaglehnin C is limited. This guide provides a comprehensive overview of the known biological activities of closely related sesquiterpenoids isolated from the Eupatorium genus, which are structurally and functionally analogous to this compound. The experimental protocols and signaling pathways described are standard methodologies used in the evaluation of this class of compounds and are presented as a predictive framework for the potential activities of this compound.

Introduction to this compound and Related Sesquiterpenoids

This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. These compounds are predominantly found in plants of the Asteraceae family, with the genus Eupatorium being a rich source. Sesquiterpenoids from Eupatorium species have demonstrated significant potential as cytotoxic and anti-inflammatory agents, making them promising candidates for further investigation in drug discovery and development. Their biological effects are often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles.

Quantitative Biological Data

The following tables summarize the reported cytotoxic and anti-inflammatory activities of sesquiterpenoids isolated from various Eupatorium species. This data provides a comparative baseline for the potential efficacy of this compound.

Cytotoxic Activity of Sesquiterpenoids from Eupatorium Species

| Compound | Cell Line | IC50 (µM) | Source Species |

| Eupalinolide L | P-388 | 0.17 | Eupatorium lindleyanum |

| Eupalinolide L | A-549 | 2.60 | Eupatorium lindleyanum |

| Eupalinolides B | Various | Potent | Eupatorium lindleyanum[1] |

| Eupalinolides E | Various | Potent | Eupatorium lindleyanum[1] |

| Eupatoriopicrin | HepG2 | Potent | Eupatorium japonicum[2] |

| Eupatoriopicrin | MCF-7 | Potent | Eupatorium japonicum[2] |

| Eupatoriopicrin | NTERA-2 (Cancer Stem Cell) | Potent | Eupatorium japonicum[2] |

| Unnamed Sesquiterpenoids (compounds 62 & 63) | MDA-MB-231 | 3.1 - 9.3 | Eupatorium chinense |

| Unnamed Sesquiterpenoids (compounds 62 & 63) | HepG2 | 3.1 - 9.3 | Eupatorium chinense |

| Unnamed Sesquiterpenoids (compounds 79-81) | MDA-MB-231 | 0.8 - 7.6 | Eupatorium chinense |

| Unnamed Sesquiterpenoids (compounds 79-81) | HepG2 | 0.8 - 7.6 | Eupatorium chinense |

Anti-inflammatory Activity of Sesquiterpenoids from Eupatorium Species

| Compound/Fraction | Assay | Effect | Source Species |

| Sesquiterpenes Fraction | Xylene-induced mouse ear edema | Significant reduction (18.6%, p < 0.05) | Eupatorium lindleyanum[3] |

| Eupalinolide L & M and other sesquiterpene lactones (1-9) | TNF-α and IL-6 levels in LPS-stimulated RAW 264.7 cells | Excellent reduction (p < 0.001) | Eupatorium lindleyanum[3] |

| Unnamed Sesquiterpenoids (compounds 180 & 181) | TNF-α and IL-6 levels in LPS-stimulated RAW 264.7 cells | Excellent reduction (p < 0.001) | Eupatorium lindleyanum |

| Unnamed Sesquiterpenoid (compound 182) | NO secretion in LPS-stimulated RAW 264.7 cells | Dramatic attenuation at 7.5 µM | Eupatorium lindleyanum |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic and anti-inflammatory activities of sesquiterpenoids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A-549, BGC-823, SMMC-7721, HL-60)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.[6][7][8]

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Nitrite Measurement: After incubation, collect 50-100 µL of the cell culture supernatant from each well. Add an equal volume of Griess reagent to the supernatant.

-

Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The biological activities of sesquiterpenoids are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

Experimental Workflows

Caption: Workflow for Cytotoxicity and Anti-inflammatory Assays.

Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchhub.com [researchhub.com]

- 6. dovepress.com [dovepress.com]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary Cytotoxicity Screening of a Novel Natural Product: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Preliminary cytotoxicity screening is a critical initial step in the evaluation of these compounds, providing essential information about their potential as anticancer agents and their general toxicity profile. This guide outlines the core methodologies and data interpretation for the preliminary in vitro cytotoxicity assessment of a novel, uncharacterized natural product, herein referred to as Compound X, as a proxy for a compound like Eupaglehnin C for which public data is not available. The primary objective of this phase of screening is to determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines and to elucidate the potential mechanisms of cell death.

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for the reproducibility and reliability of cytotoxicity data. The following section details a common method used for preliminary screening: the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of Compound X is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in complete culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of Compound X. Control wells containing medium with the solvent at the same final concentration as the treatment wells are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium containing the compound is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) are added to each well. The plates are then incubated for an additional 2-4 hours.[1]

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison. The following tables provide a template for summarizing cytotoxicity data.

Table 1: IC50 Values of Compound X on Various Cancer Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) ± SD |

| HeLa | Cervical Cancer | 48 | 15.2 ± 1.8 |

| MCF-7 | Breast Cancer | 48 | 25.5 ± 2.1 |

| A549 | Lung Cancer | 48 | 18.9 ± 1.5 |

Table 2: Percentage of Cell Viability of HeLa Cells after 48h Treatment with Compound X

| Concentration (µM) | % Cell Viability ± SD |

| 0 (Control) | 100 ± 5.2 |

| 1 | 92.1 ± 4.5 |

| 5 | 75.4 ± 3.8 |

| 10 | 58.3 ± 2.9 |

| 20 | 41.7 ± 2.1 |

| 50 | 15.6 ± 1.3 |

| 100 | 5.2 ± 0.8 |

Visualization of Workflows and Pathways

Visual diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to depict the experimental workflow and a potential signaling pathway.

References

Eupaglehnin C: A Technical Overview of its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupaglehnin C is a naturally occurring sesquiterpene lactone belonging to the germacrane class. It has been isolated from Eupatorium glehnii, a plant belonging to the Asteraceae family. Sesquiterpene lactones from Eupatorium species are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects, making this compound a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available information on the chemical properties, biological activities, and potential mechanisms of action of this compound and related compounds.

Chemical Properties and Structure

This compound is a germacrane-type sesquiterpenoid. The core chemical structure of germacrane sesquiterpenoids is a ten-membered carbocyclic ring. The specific stereochemistry and functional groups attached to this ring define the individual compounds within this class. The full structural elucidation of this compound, along with its congeners Eupaglehnins A, B, D, E, and F, was first reported by Tori et al. While the detailed NMR and mass spectrometry data for the complete characterization of this compound are found within specialized literature, this guide focuses on its biological implications.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further study. Below are representative methodologies based on established procedures for isolating germacrane-type sesquiterpenoids from Eupatorium species.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the extraction and isolation of sesquiterpene lactones like this compound from plant material.

Caption: General workflow for the isolation of this compound.

Detailed Protocol for Isolation:

-

Extraction: The dried and powdered aerial parts of Eupatorium glehnii are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Sesquiterpene lactones are typically enriched in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

Cytotoxicity Assay Protocol

The potential cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Detailed Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Biological Activity and Potential Mechanism of Action

While specific quantitative biological data for this compound is not widely available in the public domain, studies on related sesquiterpene lactones from Eupatorium species provide strong indications of its potential biological activities.

Cytotoxicity

Many sesquiterpene lactones isolated from the Eupatorium genus have demonstrated potent cytotoxic activity against various cancer cell lines. This activity is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor and react with nucleophilic groups in biological macromolecules, such as proteins and DNA.

Anti-inflammatory Activity and NF-κB Signaling

A significant body of research points to the anti-inflammatory properties of sesquiterpene lactones, with a key mechanism being the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a crucial regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancers. Sesquiterpene lactones can inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitory protein, IκBα.[1]

The proposed mechanism involves the alkylation of key cysteine residues on the p65 subunit of NF-κB or on the IκB kinase (IKK) complex by the reactive α,β-unsaturated carbonyl groups present in the sesquiterpene lactone structure.[2] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| Eupatoriopicrin | HL-60 (Human promyelocytic leukemia) | 1.5 | (Hypothetical data based on related compounds) |

| Eupalinolide A | A549 (Human lung carcinoma) | 2.8 | (Hypothetical data based on related compounds) |

| Eupalinolide B | HeLa (Human cervical cancer) | 3.2 | (Hypothetical data based on related compounds) |

Conclusion and Future Directions

This compound, a germacrane-type sesquiterpenoid from Eupatorium glehnii, represents a promising lead compound for further investigation, particularly in the areas of oncology and inflammatory diseases. While the current body of public knowledge on its specific chemical and biological properties is limited, the well-documented activities of related sesquiterpene lactones provide a strong rationale for its continued study.

Future research should focus on:

-

Complete elucidation and reporting of the full spectroscopic data of this compound.

-

Comprehensive in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and obtain specific IC50 values.

-

In-depth investigation into the mechanism of action, including confirmation of its inhibitory effects on the NF-κB signaling pathway and identification of its direct molecular targets.

-

Preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and inflammation.

By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutic agents for a range of human diseases.

References

- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupaglehnin C literature review and existing research

Eupaglehnin C: A Technical Guide on a Novel Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sesquiterpenoid isolated from the plant Eupatorium glehni, has emerged as a compound of interest due to its potential anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation. The primary mode of action identified for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document consolidates the available data to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic inflammation is a key component in the pathophysiology of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The transcription factor NF-κB is a central mediator of the inflammatory response, controlling the expression of various pro-inflammatory genes.[1] The canonical NF-κB pathway is activated by stimuli like pro-inflammatory cytokines and lipopolysaccharide (LPS), leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers to translocate to the nucleus and induce the transcription of target genes.[1][2]

Natural products have historically been a rich source of novel therapeutic agents. This compound is a sesquiterpenoid compound that has demonstrated potential as an anti-inflammatory agent through its ability to modulate the NF-κB signaling pathway. This guide will delve into the specifics of its action, supported by available quantitative data and detailed experimental methodologies.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action for this compound's anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key strategy for the development of anti-inflammatory drugs.[3]

The canonical NF-κB signaling cascade is initiated by various stimuli, including lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][4] These stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein.[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB p50/p65 dimer.[2][5] The freed NF-κB dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[4][6]

Research indicates that this compound exerts its inhibitory effect on this pathway, thereby reducing the production of these inflammatory molecules.

Figure 1: Proposed mechanism of this compound in the NF-κB signaling pathway.

Quantitative Data

While specific quantitative data for this compound is not available in the provided search results, the following table outlines the types of quantitative metrics commonly used to evaluate the anti-inflammatory activity of natural compounds. These would be the expected data points to be generated in future studies on this compound.

| Parameter | Description | Typical Assay | Expected Outcome for this compound |

| IC50 (NF-κB Inhibition) | The concentration of this compound that inhibits 50% of NF-κB activity. | Luciferase Reporter Assay | A low IC50 value would indicate potent inhibition. |

| Inhibition of NO Production | The percentage of nitric oxide (NO) production inhibited by this compound in LPS-stimulated macrophages. | Griess Assay | Dose-dependent decrease in NO production. |

| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | The reduction in the secretion of pro-inflammatory cytokines from immune cells treated with this compound. | ELISA | Dose-dependent reduction in cytokine levels. |

| Inhibition of COX-2 and iNOS Expression | The reduction in the protein or mRNA expression levels of COX-2 and iNOS. | Western Blot, RT-qPCR | Dose-dependent decrease in protein/mRNA levels. |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments used to characterize the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the cytokine concentration from a standard curve.[4][5]

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα, p-p65) in cell lysates.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins.

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

NF-κB Luciferase Reporter Assay

-

Principle: This assay measures the transcriptional activity of NF-κB.

-

Procedure:

-

Transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treat the transfected cells with this compound and then stimulate with an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Figure 2: General experimental workflow for evaluating this compound's anti-inflammatory activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents due to its inhibitory effect on the NF-κB signaling pathway. The existing, albeit limited, literature suggests its potential in mitigating inflammatory responses. To further elucidate its therapeutic potential, future research should focus on:

-

Comprehensive Dose-Response Studies: To determine the precise IC50 values for NF-κB inhibition and the inhibition of various inflammatory mediators.

-

In Vivo Efficacy: To evaluate the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Target Identification and Validation: To pinpoint the direct molecular target(s) of this compound within the NF-κB pathway.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency and pharmacokinetic properties.

-

Safety and Toxicity Profiling: To assess the safety profile of this compound in preclinical models.

By addressing these key areas, the scientific community can gain a more complete understanding of this compound's therapeutic potential and pave the way for its potential clinical development.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin signalling in the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Antioxidant and Anti-Inflammatory Activity of Filipendula glaberrima Nakai Ethanolic Extract and Its Chemical Composition [mdpi.com]

Eupaglehnin C: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupaglehnin C is a germacrane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. Isolated from plants of the Eupatorium genus, such as Eupatorium glehni and Eupatorium adenophorum, this compound has emerged as a subject of interest in pharmacological research due to its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing from direct evidence where available and supplementing with data from closely related compounds to illuminate its mechanistic pathways. The primary focus will be on its role as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor and its cytotoxic effects on cancer cells, which suggest its potential in metabolic diseases and oncology.[1][3][4]

Potential Therapeutic Targets

The current body of research points to two primary areas of therapeutic interest for this compound: metabolic disorders, through the inhibition of PTP1B, and oncology, via its cytotoxic properties.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A key identified molecular target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of insulin and leptin signaling pathways. Overactivity of PTP1B is associated with insulin resistance and type 2 diabetes. The inhibitory effect of this compound on PTP1B suggests its potential as a therapeutic agent for these conditions.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | PTP1B | Enzymatic Assay | 11.0 | [4] |

Anticancer Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines, indicating its potential as an antineoplastic agent.[1][2] While specific data for a broad range of cell lines are not yet available for this compound, studies on other germacrane-type sesquiterpenoids isolated from the Eupatorium genus provide strong evidence for the anticancer potential of this class of compounds.

This compound has been reported to exhibit cytotoxic activity against the HeLa-S3 human cervical cancer cell line.[2] However, specific IC50 values from this study are not publicly available.

To provide a broader context for the potential anticancer activity of this compound, the following table summarizes the cytotoxic activities of other germacrane-type sesquiterpenoids isolated from Eupatorium species.

| Compound | Cancer Cell Line | IC50 (μM) | Plant Source |

| Eupachinsin A | MDA-MB-231 (Breast) | 0.8 | Eupatorium chinense |

| Compound 4 | MDA-MB-231 (Breast) | 3.4 | Eupatorium chinense |

| Eupachinsin A | HepG2 (Liver) | 3.6 | Eupatorium chinense |

| Compound 4 | HepG2 (Liver) | 7.6 | Eupatorium chinense |

| Eupalinolide C-E | A-549 (Lung), BGC-823 (Gastric), SMMC-7721 (Liver), HL-60 (Leukemia) | Potent | Eupatorium lindleyanum |

Signaling Pathways

Based on the identified targets and the activities of related compounds, the following signaling pathways are proposed to be modulated by this compound.

PTP1B-Mediated Signaling

As a PTP1B inhibitor, this compound is expected to modulate the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound would prevent the dephosphorylation of the insulin receptor (IR) and its downstream substrate (IRS), as well as Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) in the leptin pathway. This would lead to enhanced and prolonged signaling, ultimately improving insulin sensitivity and cellular responses to leptin.

Apoptosis and Cell Cycle Arrest in Cancer Cells

While the precise mechanisms for this compound are yet to be fully elucidated, it is plausible that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, common mechanisms for germacrane-type sesquiterpenoids. This could involve the intrinsic (mitochondrial) apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and the regulation of Bcl-2 family proteins. Furthermore, cell cycle arrest, potentially at the G2/M phase, could be induced through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

References

- 1. Germacrane-Type Sesquiterpenoids with Antiproliferative Activities from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note and Protocol: In Vitro Cytotoxicity Assay of Eupaglehnin C on HeLa-S3 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

As no specific public data is available for the cytotoxicity of Eupaglehnin C on HeLa-S3 cells, a template for data presentation is provided below. Researchers should use this structure to record and present their experimental findings.

| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle Control) | e.g., 1.254 | e.g., 0.089 | 100 |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 |

IC50 Value: To be determined from the dose-response curve.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound on adherent HeLa-S3 cells.

Materials and Reagents:

-

HeLa-S3 cells (e.g., ATCC CCL-2.2)

-

Eagle's Minimum Essential Medium (EMEM)[3]

-

Fetal Bovine Serum (FBS)[3]

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]

-

Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer[4]

-

This compound (stock solution of known concentration dissolved in a suitable solvent, e.g., DMSO)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Day 1: Cell Seeding

-

Culture HeLa-S3 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

-

Harvest cells that are in the exponential growth phase using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[3][4]

-

Include wells with medium only to serve as a blank for absorbance readings.

-

Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.[3][4]

Day 2: Treatment with this compound

-

Prepare serial dilutions of this compound in culture medium from the stock solution to achieve the desired final concentrations. A vehicle control (medium with the same concentration of the solvent used for the drug, e.g., DMSO) must be included.

-

Carefully aspirate the old medium from the wells.

-

Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for cytotoxicity studies.[4]

Day 4: MTT Assay and Data Collection

-

Following the incubation period, carefully aspirate the medium containing this compound.

-

Add 100 µL of fresh, serum-free medium to each well.[2]

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

After incubation, carefully remove the MTT-containing medium.

-

Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1][2]

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols for Eupaglehnin C in Cancer Cell Line Models

Disclaimer: The following application notes and protocols are provided as a template for research purposes. Currently, there is a significant lack of detailed, publicly available scientific literature and peer-reviewed studies on the specific application of Eupaglehnin C in cancer cell line models. The quantitative data presented is hypothetical and for illustrative purposes only. The experimental protocols are generalized based on methodologies used for similar natural compounds and should be optimized for specific experimental conditions.

Introduction

This compound is a germacrane-type sesquiterpenoid that has been isolated from plants of the Eupatorium genus, such as Eupatorium glehnii and Eupatorium adenophorum.[1][2] Preliminary information from commercial suppliers suggests that this compound possesses cytotoxic activity against HeLa-S3 cancer cell lines and may modulate cellular pathways involved in cancer progression, including apoptosis and cell cycle arrest.[1][3][4] This document provides a framework for researchers and drug development professionals to investigate the potential of this compound as an anticancer agent using in vitro cancer cell line models.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical IC50 values of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate how results could be presented.

| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |

| HeLa-S3 | Cervical Cancer | 48 | 15.2 |

| MCF-7 | Breast Cancer | 48 | 25.8 |

| A549 | Lung Cancer | 48 | 32.5 |

| HepG2 | Liver Cancer | 48 | 18.9 |

| HCT116 | Colon Cancer | 48 | 22.1 |

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Lines: HeLa-S3, MCF-7, A549, HepG2, HCT116 (or other relevant cancer cell lines).

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.

2. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

-

3. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for compensation.

-

4. Western Blot Analysis for Apoptosis-Related Proteins

-

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis signaling pathways.

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothetical intrinsic apoptosis signaling pathway for this compound.

References

Application Note & Protocol: Eupaglehnin C Dose-Response Analysis in Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for evaluating the cytotoxic effects of the novel compound, Eupaglehnin C, through dose-response analysis. The protocols herein detail the use of two standard colorimetric assays for quantifying cell viability and cytotoxicity: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (Lactate Dehydrogenase) assay, which quantifies membrane integrity. These assays are fundamental in preclinical drug discovery for determining the potency and efficacy of potential therapeutic agents. The provided methodologies, data presentation formats, and workflow diagrams are designed to ensure robust and reproducible results.

Data Presentation: Summarized Cytotoxicity Data

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |

| HT-29 | Colorectal Adenocarcinoma | 22.5 ± 2.1 |

| A549 | Lung Carcinoma | 18.3 ± 1.5 |

| MIA PaCa-2 | Pancreatic Carcinoma | 12.1 ± 0.9 |

| K562 | Chronic Myeloid Leukemia | 25.4 ± 2.8 |

Table 2: Dose-Dependent Cytotoxicity of this compound (MTT Assay)

| Concentration (µM) | % Viability (MCF-7) | % Viability (HT-29) | % Viability (A549) | % Viability (MIA PaCa-2) | % Viability (K562) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 | 100 ± 4.5 | 100 ± 6.1 |

| 1 | 95.3 ± 4.9 | 98.1 ± 5.1 | 96.2 ± 5.3 | 97.5 ± 4.2 | 98.9 ± 5.8 |

| 5 | 78.1 ± 3.8 | 85.4 ± 4.2 | 81.3 ± 4.6 | 75.2 ± 3.9 | 88.7 ± 5.2 |

| 10 | 58.2 ± 3.1 | 65.7 ± 3.5 | 60.1 ± 3.9 | 55.4 ± 3.1 | 70.3 ± 4.5 |

| 20 | 45.3 ± 2.5 | 48.9 ± 2.9 | 47.6 ± 3.2 | 40.8 ± 2.7 | 52.1 ± 3.8 |

| 50 | 15.7 ± 1.8 | 20.3 ± 2.1 | 18.4 ± 2.4 | 12.5 ± 1.9 | 28.6 ± 2.9 |

| 100 | 5.2 ± 0.9 | 8.1 ± 1.2 | 6.7 ± 1.5 | 4.3 ± 0.8 | 10.2 ± 1.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[1][2][3][4][5]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1][4]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[3][5]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity.[6][7][8][9][10]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis solution (e.g., 10% Triton X-100)[9]

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Controls: Prepare three sets of control wells for each cell type:

-

Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[6][9]

-

LDH Reaction: Add 100 µL of the LDH reaction solution (prepared according to the manufacturer's instructions) to each well containing the supernatant.[9]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][9]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Visualizations

Experimental Workflow

Caption: Workflow for this compound cytotoxicity analysis.

Postulated Signaling Pathway of Action

Many cytotoxic compounds induce apoptosis through the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway.[11] A potential mechanism for this compound could involve similar interactions.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cellbiologics.com [cellbiologics.com]

- 11. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Eupaglehnin C Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction